molecular formula C10H10N2 B2630112 1,3,4,5-Tetrahydrobenzo[cd]indazole CAS No. 65832-15-7

1,3,4,5-Tetrahydrobenzo[cd]indazole

Cat. No.: B2630112
CAS No.: 65832-15-7
M. Wt: 158.204
InChI Key: GQPCCSVOPLEZFT-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydrobenzo[cd]indazole is a heterocyclic compound with the molecular formula C10H10N2. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Scientific Research Applications

1,3,4,5-Tetrahydrobenzo[cd]indazole has several applications in scientific research:

Future Directions

While specific future directions for 1,3,4,5-Tetrahydrobenzo[cd]indazole are not mentioned in the search results, indazoles in general have been the subject of ongoing research due to their wide range of biological activities . This suggests that future research could continue to explore the potential applications of this compound and other indazole derivatives in various fields, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrahydrobenzo[cd]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ortho-substituted aromatic compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydrobenzo[cd]indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound, which has a similar bicyclic structure but lacks the tetrahydro modification.

    1H-Indazole: A tautomeric form of indazole with different chemical properties.

    2H-Indazole: Another tautomeric form with distinct reactivity

Uniqueness

1,3,4,5-Tetrahydrobenzo[cd]indazole is unique due to its specific tetrahydro modification, which can impart different chemical and biological properties compared to its parent and tautomeric forms.

Properties

IUPAC Name

2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPCCSVOPLEZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=NNC(=C23)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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